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Compound of Interest

Compound Name:
3-(2-bromophenyl)-2,2-

dimethylpropan-1-ol

CAS No.: 149080-25-1

Cat. No.: B3433138

Get Quote

Structural Motifs, Synthetic Access, and Medicinal
Utility[1]
Executive Summary
Homobenzylic alcohols incorporating a gem-dimethyl moiety represent a privileged structural

class in drug discovery.[1] These scaffolds leverage the Thorpe-Ingold effect (gem-dimethyl

effect) to restrict conformational freedom, thereby pre-organizing molecules for target binding.

[1] Furthermore, the introduction of a quaternary carbon adjacent to the aromatic ring (the

"neophyl" position) or at the

-position serves as a potent metabolic block, preventing rapid oxidative clearance by
Cytochrome P450 enzymes.

This guide focuses on the two primary isomers of interest to the medicinal chemist:

Neophyl Alcohol (Primary): 2-methyl-2-phenylpropan-1-ol (
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).[1]

Utility: Blocks benzylic oxidation; serves as a precursor to neophyl halides and rearranged

products.

-Dimethylphenethyl Alcohol (Tertiary): 2-methyl-1-phenylpropan-2-ol (

).[1]

Utility: Blocks metabolism at the alcohol center; acts as a stable linker in fragment-based

design.

Structural & Physical Properties
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The introduction of two methyl groups on a methylene linker alters the bond angles of the

remaining substituents. In a homobenzylic chain, this compression forces the phenyl ring and

the hydroxyl group closer together, favoring intramolecular cyclization (e.g., to chromans or

tetrahydroisoquinolines) and stabilizing specific bioactive conformations.

Angle Compression: The internal

angle expands slightly, compressing the external angle (

) between the phenyl and alcohol arms.

Entropic Advantage: The gem-dimethyl group reduces the number of rotatable bonds and the

entropic penalty for cyclization.

Metabolic Stability Profile
Unsubstituted homobenzylic alcohols are rapidly metabolized via two major pathways:

Benzylic Oxidation: CYP450 hydroxylation at the benzylic methylene.

Alcohol Oxidation: Dehydrogenation to the aldehyde/acid or glucuronidation.

The Gem-Dimethyl Solution:

Neophyl Position (
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): The quaternary center completely eliminates abstractable benzylic hydrogens, rendering
the site metabolically inert to direct oxidation.[1]

Tertiary Alcohol (

): Prevents oxidation to the ketone/aldehyde, forcing metabolism to occur on the aromatic
ring or via Phase II conjugation.[1]

Figure 1: Comparison of metabolic fates.[1] The gem-dimethyl group effectively blocks the

primary clearance pathways.[1]

Synthetic Strategies
Synthesis of these sterically hindered alcohols requires specific protocols to overcome the bulk

of the gem-dimethyl group.

Synthesis of Neophyl Alcohol (Primary Isomer)
Target: 2-methyl-2-phenylpropan-1-ol (

) Challenge: Construction of the quaternary benzylic center.[1]

Protocol A: Dialkylation of Phenylacetic Acid (Lab Scale)
This route uses strong bases to install methyl groups. Note that the second methylation is

sluggish due to steric hindrance.

Precursor: Ethyl phenylacetate.

Reagents: NaH (2.5 equiv), MeI (3.0 equiv), DMF/THF.

Procedure:

Cool a suspension of NaH in dry DMF to 0°C.

Add ethyl phenylacetate dropwise. Stir 30 min.

Add MeI slowly (exothermic). Warm to RT and stir 12h.
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Critical Step: Verify bis-methylation via GC-MS.[1] Mono-methylated impurity is difficult to

separate later.[1]

Reduction:

Dissolve the crude ester in anhydrous THF.

Add LiAlH4 (1.5 equiv) at 0°C. Reflux for 2h.

Fieser workup (Water, 15% NaOH, Water) to yield the alcohol.

Protocol B: Friedel-Crafts Alkylation (Scale-Up)
A more convergent industrial route avoids the sequential methylation.[1]

Reagents: Benzene (solvent/reactant), Methallyl acetate,

.

Mechanism: Generation of the tertiary carbocation followed by aromatic substitution.

Step:

Mix benzene and

at 0-5°C.[1]

Add methallyl acetate dropwise.

The intermediate ester is formed in situ.

Hydrolysis/Reduction yields the alcohol.

Synthesis of -Dimethylphenethyl Alcohol (Tertiary
Isomer)
Target: 2-methyl-1-phenylpropan-2-ol (

) Advantage: High-yielding Grignard chemistry.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://prepchem.com/2-phenylpropionic-acid/
https://prepchem.com/2-phenylpropionic-acid/
https://prepchem.com/2-phenylpropionic-acid/
https://prepchem.com/2-phenylpropionic-acid/
https://prepchem.com/2-phenylpropionic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Grignard Addition
Reagents: Benzylmagnesium chloride (2.0M in THF), Acetone (dry).

Procedure:

Charge a flame-dried flask with Benzylmagnesium chloride under Argon.

Cool to 0°C.

Add dry acetone (1.2 equiv) dropwise.

Stir at RT for 2h.

Quench with sat.

.

Note: Avoid warming above 40°C during workup to prevent dehydration to the alkene.

Biocatalytic & Green Approaches
Biocatalysis offers enantioselective routes (if chiral) and milder conditions, though the gem-

dimethyl group presents a steric challenge for wild-type enzymes.[1]

Enzymatic Reduction of Sterically Hindered Acids
Direct reduction of 2-methyl-2-phenylpropanoic acid to the alcohol is challenging for standard

CARs (Carboxylic Acid Reductases).[1]

Emerging Solution: Use of engineered Carboxylic Acid Reductases (CARs) (e.g., from

Mycobacterium marinum) coupled with a cofactor regeneration system (Glucose/GDH).

Workflow:

Substrate: 2-methyl-2-phenylpropanoic acid.[1][2]

Enzyme: CAR + Phosphopantetheinyl transferase (PPTase) for activation.

Cofactors: NADPH, ATP.
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Product: Neophyl aldehyde (in situ), reduced by an endogenous ADH to Neophyl alcohol.

Lipase-Mediated Resolution
For the tertiary isomer (which is achiral unless the phenyl ring is substituted), lipases are used

for esterification of the hydroxyl group.

Enzyme:Candida antarctica Lipase B (CAL-B).[1][3]

Reaction: Transesterification with vinyl acetate.[4][5]

Observation: Reaction rates are significantly slower (approx. 10-50x) compared to non-

hindered phenethyl alcohols due to the gem-dimethyl bulk.[1]

Medicinal Chemistry Applications
The "Neophyl" Rearrangement as a Radical Clock
In mechanistic drug design, the neophyl group is used to probe radical intermediates. If a

radical forms at the

-position, the phenyl group migrates to the radical center (1,2-aryl shift), forming a tertiary
radical.[1] This rearrangement is a hallmark of radical mechanisms in metabolic degradation or
covalent inhibitor activation.

Bioisosteres & Scaffolds
Metabolic Blocking: Used in lead optimization to replace unstable ethyl or isopropyl linkers.

Example: Optimization of Sulfonamide Antileishmanial agents, where the neopentyl

(neophyl-like) analogue (

) showed improved potency over the isobutyl analogue due to conformational restriction,
although metabolic clearance remained a challenge due to other soft spots.[6]

Fragment Linkers: The gem-dimethyl group acts as an "insulator," breaking conjugation

between the aromatic ring and the alcohol/amine tail, while locking the vector of the tail in a

specific quadrant relative to the ring.
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Experimental Data Summary
Property Neophyl Alcohol (Primary) -Dimethylphenethyl

(Tertiary)

Structure

CAS
2004-67-3 (verify specific

salt/form)
100-86-7

Boiling Point ~102°C (low pressure) 214°C (atm) / 96°C (10 mmHg)

Metabolic Stability High (Quaternary benzylic C) Moderate (Tertiary alcohol)

Key Synthesis
Reduction of 2,2-dimethyl-

phenylacetic acid

Grignard (BenzylMgCl +

Acetone)

Odor Profile Faint, balsamic Floral, Lilac, Hyacinth

Visualization of Synthetic Logic
Figure 2: Divergent synthetic pathways for the two key isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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